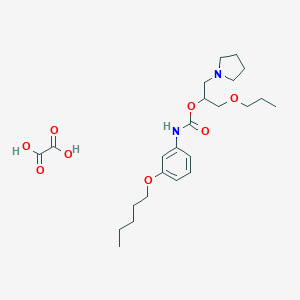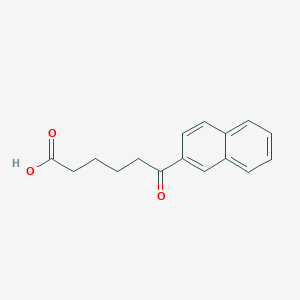![molecular formula C28H33N5O B138841 1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine CAS No. 134715-23-4](/img/structure/B138841.png)
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and drug discovery. BDP is a piperazine derivative that contains an azide group, which makes it a useful tool for chemical biology research. In
Applications De Recherche Scientifique
BDP has a variety of potential applications in scientific research. One of its main uses is as a photoaffinity probe, which allows researchers to study the interactions between proteins and small molecules in cells. BDP can be used to label proteins of interest with a photoactivatable group, which can then be activated by light to crosslink the protein with its binding partners. This technique has been used to identify new drug targets and to study the mechanisms of action of existing drugs.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This means that BDP binds to the same site on the transporter as dopamine, preventing the uptake of dopamine into cells. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a variety of effects on neuronal signaling.
Effets Biochimiques Et Physiologiques
BDP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cultured cells, BDP has been shown to inhibit the uptake of dopamine and to increase the release of dopamine from cells. In animal studies, BDP has been shown to increase locomotor activity and to produce behavioral effects similar to those of other dopamine reuptake inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP as a research tool is its ability to selectively label proteins of interest with a photoactivatable group. This allows researchers to study the interactions between proteins and small molecules in cells with high spatial and temporal resolution. However, BDP has some limitations as well. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and to interact with proteins in vivo. Additionally, the azide group in BDP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on BDP. One area of interest is the development of new photoaffinity probes based on BDP that can be used to study other classes of proteins, such as ion channels and receptors. Another area of interest is the development of new therapeutic agents based on BDP, either as dopamine reuptake inhibitors or as modulators of other signaling pathways. Finally, there is a need for further studies on the safety and toxicity of BDP, particularly in vivo, to determine its potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of BDP involves a multi-step process that starts with the reaction between 3-bromopropylamine and 3-azidophenylboronic acid. The resulting 3-(3-azidophenyl)propylamine is then coupled with 4-(2-benzhydryloxyethyl)piperazine in the presence of a palladium catalyst to yield BDP. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
134715-23-4 |
|---|---|
Nom du produit |
1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine |
Formule moléculaire |
C28H33N5O |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
1-[3-(3-azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C28H33N5O/c29-31-30-27-15-7-9-24(23-27)10-8-16-32-17-19-33(20-18-32)21-22-34-28(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-7,9,11-15,23,28H,8,10,16-22H2 |
Clé InChI |
ROOYMGNUQMMFRW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCCC2=CC(=CC=C2)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-(2-(bis(phenyl)methoxy)ethyl)-4-(3-(3'-azidophenyl)propyl)piperazine 3-azido(3H)GBR-12935 3-azido-GBR 12935 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



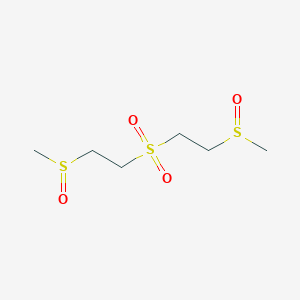
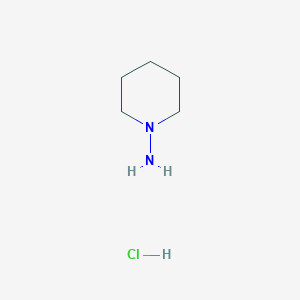

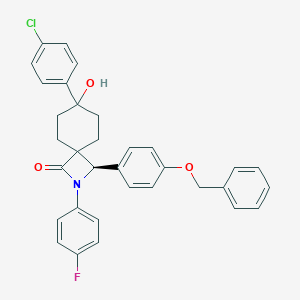
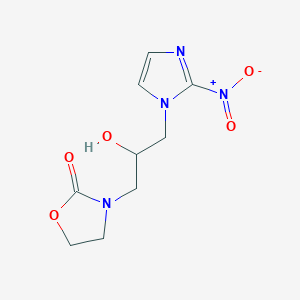
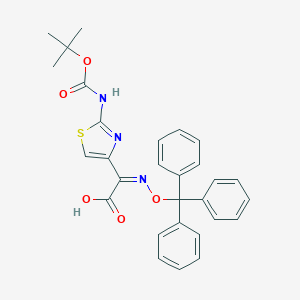
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
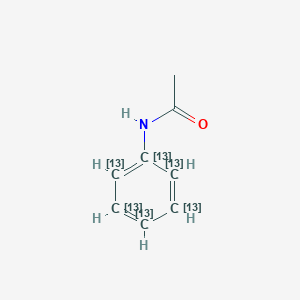
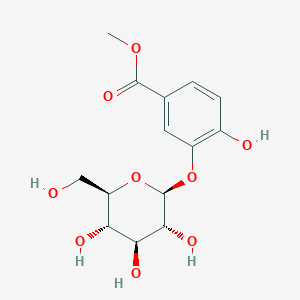
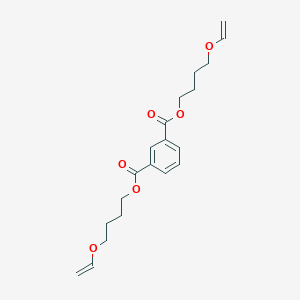
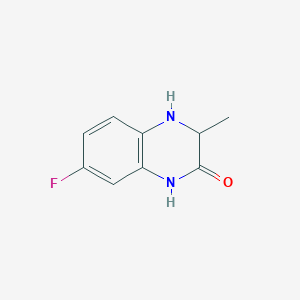
acetate](/img/structure/B138785.png)
